molecular formula C9H8N4O2 B366791 Methyl 2-(1-Tetrazolyl)benzoate CAS No. 309279-56-9

Methyl 2-(1-Tetrazolyl)benzoate

Cat. No.: B366791
CAS No.: 309279-56-9
M. Wt: 204.19g/mol
InChI Key: FTDRORBGODITKZ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-tetrazol-1-yl)benzoate is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound, in particular, is characterized by a tetrazole ring attached to a benzoate ester, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Tetrazolyl)benzoate typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of methyl 2-azidobenzoate with sodium azide under acidic conditions to form the tetrazole ring . Another approach involves the use of triethyl orthoformate and sodium azide, which provides a straightforward route to tetrazole derivatives .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis, which significantly reduces reaction times and increases yields. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1H-tetrazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Tetrazolyl)benzoate involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these acids. This property makes it useful in drug design, where it can interact with enzymes and receptors in a manner similar to carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-tetrazol-5-yl)benzoate
  • Methyl 2-(1H-triazol-1-yl)benzoate
  • Methyl 2-(1H-imidazol-1-yl)benzoate

Uniqueness

Methyl 2-(1H-tetrazol-1-yl)benzoate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to triazole and imidazole derivatives, tetrazoles have higher nitrogen content and different electronic properties, making them more versatile in various applications .

Properties

IUPAC Name

methyl 2-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-5-8(7)13-6-10-11-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDRORBGODITKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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